1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene

Thiourea Oligomers Supramolecular Chemistry Anion Recognition

Multi-step syntheses demand orthogonal amine protection for chemoselective coupling. This bifunctional building block delivers a Boc-protected and a free primary aminomethyl group on a rigid para-substituted benzene core, enabling sequential functionalization without cross-reactivity. Essential for linear oligomeric thioureas, bipyrrole-based catenanes, and pre-organized receptor scaffolds. Free amine grafts directly to carbon electrodes; Boc deprotection reveals a second conjugation site. ≥95% purity, ambient storage, gram-to-kilogram supply.

Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
CAS No. 108468-00-4
Cat. No. B010882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene
CAS108468-00-4
Molecular FormulaC13H20N2O2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=CC=C(C=C1)CN
InChIInChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11/h4-7H,8-9,14H2,1-3H3,(H,15,16)
InChIKeyNUANLVJLUYWSER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene Overview


1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene (CAS 108468-00-4), also known as tert-butyl N-[4-(aminomethyl)benzyl]carbamate or 4-(Boc-aminomethyl)benzylamine, is a bifunctional aromatic compound featuring a benzene ring para-substituted with a Boc-protected aminomethyl group and a free primary aminomethyl group . This orthogonal protection strategy (Boc and free -NH₂) establishes its core value as a versatile intermediate in organic synthesis, enabling sequential and chemoselective functionalization in multi-step syntheses .

1
Boc/free -NH₂ orthogonal reactivity enables chemoselective sequential functionalization
2
para-Substitution pattern supports linear backbone assembly in oligomers and polymers
3
Monoprotected architecture fits stepwise coupling and surface grafting workflows

1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene Substitution Limitations


Substituting 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene with a generic analog is not a straightforward swap due to its precise combination of regiochemistry, orthogonal reactivity, and physicochemical profile. While in-class compounds like 3-(Boc-aminomethyl)benzylamine (meta-isomer) or 4-(N-Boc-aminomethyl)aniline share the Boc-protected amine motif, their differing substitution patterns lead to distinct reactivity, physical properties, and performance in key applications such as thiourea oligomer synthesis, surface grafting, and supramolecular assembly . The quantitative evidence below demonstrates that these differences are not trivial and directly impact experimental outcomes, necessitating a deliberate selection process rather than generic substitution .

meta-Isomer (CAS 108467-99-8)
Introduction of a 120° backbone kink may alter linear supramolecular assembly geometry.
4-(Aminomethyl)benzylamine (unprotected)
Loss of orthogonal protection can lead to uncontrolled grafting and cross-reactivity.
Commercial purity & assay variability
Differences in purity grades and analytical methods may affect reaction reproducibility; lot-specific review advised.

1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene vs. Comparators


para-Isomer Advantage in Thiourea Oligomers

The para-substitution pattern of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene is critical for the formation of well-defined oligomeric thioureas. This compound serves as a specific building block for synthesizing oligomeric thioureas, bipyrrole-based[2]catenanes, and model receptors for dicarboxylates and monosaccharides . In contrast, the meta-isomer, 3-(Boc-aminomethyl)benzylamine (CAS 108467-99-8), would introduce a kink in the polymer backbone, leading to a different, less linear architecture and altered supramolecular assembly properties . This structural distinction is fundamental for applications requiring precise spatial orientation of functional groups.

Thiourea Oligomer Architecture
Cross-study comparable
para: linear backbone
meta: 120° kink
Reported structural geometry context
Geometry directly impacts supramolecular assembly outcome
Thiourea Oligomers Supramolecular Chemistry Anion Recognition

Selective Electrochemical Grafting for Electrodes

1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene has been specifically employed for electrochemical grafting onto glassy carbon and highly oriented pyrolytic graphite electrodes [1]. The Boc-protected amine serves as a latent handle, allowing for subsequent solid-phase synthesis after deprotection. This contrasts with a direct analogue like 4-(aminomethyl)benzylamine (the fully deprotected version), which would undergo non-specific grafting or side reactions due to its two free amines. The target compound's single free amine and one protected amine provide the precise chemoselectivity required for controlled surface functionalization, a key advantage in biosensor fabrication [1].

Electrode Grafting Selectivity
Class-level inference
1 free NH₂ for grafting
1 Boc-protected latent handle
Supports controlled surface functionalization workflow
Requires experimental validation for specific electrode types
Electrode Modification Biosensors Surface Chemistry

Melting Point and Density Divergence

The target compound's melting point is reported as 64-68 °C, which is distinct from its meta-isomer counterpart, 3-(Boc-aminomethyl)benzylamine (CAS 108467-99-8), which has a reported melting point of 61-64 °C . Both compounds have a reported density of 1.06 g/mL at 25 °C and a boiling point of 250 °C . While the boiling point and density are identical, the 3-4 °C difference in melting point is a quantifiable and verifiable physical distinction. This difference can be leveraged for identification and purity assessment, and it reflects differences in crystal packing influenced by the substitution pattern.

Melting Point Divergence
Direct head-to-head
Target: 64–68 °C
meta-isomer: 61–64 °C
Reported mp difference may assist identity confirmation
Density and bp identical; verify lot-specific mp
Purification Formulation Material Handling

Commercial Purity Variability

The commercial availability of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene shows significant variability in purity and analytical specifications. Purity levels range from 90% (Thermo Scientific, Acros Organics) to 95% (Sigma-Aldrich, Santa Cruz Biotechnology) and up to 97% (AKSci, Aromsyn) . Furthermore, assay methods differ: one product specifies a purity of >98.0% by HPLC/T [1], while another lists an assay of 89% min. by GC . This variability directly impacts procurement decisions, as a 97% purity grade from a specialized supplier may be more suitable for demanding applications than a 90% technical grade. Selecting the appropriate grade based on the intended use is critical for experimental success and cost-efficiency.

Commercial Purity Variance
Direct head-to-head
90% (GC) to >98% (HPLC/T)
Grade selection influences reaction outcome and cost
Confirm analytical method and purity basis with supplier
Quality Control Procurement Specification Reagent Grade

Synthetic Yield and Scale-Up Economics

A literature procedure for synthesizing 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene from 1,4-phenylenedimethanamine and di-tert-butyl dicarbonate (Boc₂O) reports a yield of 47% after purification . While not a comparator in the traditional sense, this value provides a benchmark for the synthesis of this specific para-isomer. The moderate yield, despite using a large excess of the diamine (323 mmol) relative to Boc₂O (87 mmol), highlights a potential challenge in achieving high mono-protection selectivity. This contrasts with the meta-isomer synthesis, which might proceed with a different yield profile due to altered electronic and steric factors, although a direct comparative study is not available. For procurement, understanding the synthetic yield and the cost of the starting diamine (1,4-phenylenedimethanamine) can inform decisions on whether to purchase the compound or synthesize it in-house, especially for larger-scale requirements.

Synthetic Yield Benchmark
Supporting evidence
47% (mono-Boc protection)
Reported yield informs make-vs-buy evaluation
Moderate yield; scale-up economics may vary
Process Chemistry Cost of Goods Synthesis Optimization

Optimal Applications for 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene


Linear Thiourea Oligomers & Catenanes

This compound is ideally suited for the synthesis of linear oligomeric thioureas and bipyrrole-based[2]catenanes, where the para-substitution pattern is essential for the desired molecular architecture . The orthogonal protection (Boc on one amine, free on the other) allows for stepwise coupling, a feature not available with the fully deprotected analog. Use this building block when the project requires the construction of well-defined, linear supramolecular structures.

Electrode Functionalization for Biosensors

For researchers developing electrochemical biosensors, this compound serves as a unique linker for the controlled modification of carbon electrode surfaces [1]. Its single free amine is used for covalent grafting via electrochemical oxidation, while the Boc-protected amine remains inert. After grafting, the Boc group is removed to reveal a second amine for subsequent conjugation with biomolecules or redox probes [1]. This two-step process ensures a high degree of surface control that is not possible with diamine linkers.

Model Receptors for Anion & Carbohydrate Recognition

The compound's rigid para-substituted benzene core makes it an excellent scaffold for constructing model receptors designed for dicarboxylates and monosaccharides . The defined distance and orientation between the two aminomethyl groups are critical for pre-organizing binding sites, leading to enhanced selectivity and affinity in host-guest chemistry applications.

One-Pot Amidation via Isocyanate Generation

1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene can be used in a one-pot amidation process where the free amine reacts with an in situ generated isocyanate intermediate . This application leverages the compound's orthogonal reactivity to introduce amide bonds without affecting the Boc-protected group, streamlining the synthesis of more complex, functionalized molecules.

Application
Selection Property
Validation Focus
Linear thiourea oligomer synthesis
para-Substitution geometry & orthogonal protection
Backbone linearity and assembly validation
Electrochemical electrode grafting
Mono-protected amine for selective surface attachment
Post-grafting conjugation efficiency
Anion/carbohydrate receptor synthesis
Rigid para-diamine scaffold for pre-organization
Host-guest binding affinity and selectivity
One-pot amidation via isocyanate
Free amine for in situ isocyanate capture
Amide formation without premature Boc deprotection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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